molecular formula C7H11NO B2693380 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one CAS No. 30217-25-5

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one

Cat. No.: B2693380
CAS No.: 30217-25-5
M. Wt: 125.171
InChI Key: OSXXYGGOROUGQQ-UHFFFAOYSA-N
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Description

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone family. This compound is characterized by a four-membered lactam ring with a methyl and a prop-1-en-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one
  • Combretastatin A-4 analogues

Uniqueness

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit tubulin polymerization at the colchicine-binding site sets it apart from other azetidinones .

Properties

IUPAC Name

4-methyl-4-prop-1-en-2-ylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXYGGOROUGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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